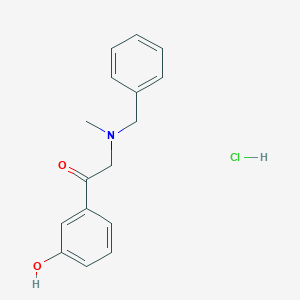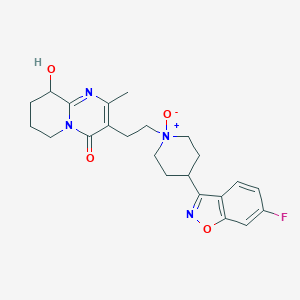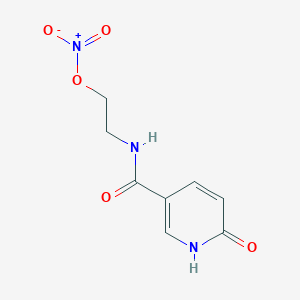
6,6'-オキシビス(2-ナフタレンスルホン酸)二ナトリウム
概要
説明
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) is a chemical compound with the molecular formula C20H15NaO7S2 and a molecular weight of 454.44 g/mol . It is known for its use as an impurity in commercial food dyes such as Sunset Yellow FCF and Allura Red . The compound is characterized by its white to pale grey solid form and slight solubility in methanol and water when heated .
科学的研究の応用
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) has several scientific research applications:
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may degrade over time . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
The synthesis of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) typically involves the sulfonation of 2-naphthol followed by oxidation and subsequent neutralization with sodium hydroxide . The industrial production method includes the following steps:
Sulfonation: 2-naphthol is treated with sulfuric acid to introduce sulfonic acid groups.
Oxidation: The sulfonated product undergoes oxidation to form the bis-sulfonate structure.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.
化学反応の分析
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding naphthalenesulfonic acid derivatives.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) involves its interaction with biological molecules, potentially leading to mutagenic effects . The compound’s sulfonate groups can interact with nucleophilic sites in DNA, leading to mutations. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) can be compared with other similar compounds such as:
Disodium 2,6-naphthalenedisulfonate: Another naphthalenesulfonate derivative used in similar applications.
Disodium 1,5-naphthalenedisulfonate: Known for its use in dye production and similar chemical properties.
The uniqueness of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) lies in its specific bis-sulfonate structure, which imparts distinct chemical and physical properties compared to other naphthalenesulfonate derivatives .
特性
IUPAC Name |
disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQGMKNWOSSAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210540 | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-82-4 | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















